molecular formula C18H20ClN3O B2890665 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-86-0

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2890665
CAS No.: 400076-86-0
M. Wt: 329.83
InChI Key: GOLJCWGLDINPSB-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a phenyl ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 2-(4-methylpiperazin-1-yl)aniline.

    Formation of Benzoyl Chloride: 3-chlorobenzoic acid is converted to 3-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The resulting 3-chlorobenzoyl chloride is then reacted with 2-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine (Et₃N) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines or other reduced derivatives.

    Oxidation: Formation of oxides or other oxidized products.

Scientific Research Applications

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Research: It serves as a reference compound in the development of new drugs and therapeutic agents.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
  • 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
  • N-[2-(4-methylpiperazin-1-yl)phenyl]-3-chlorobenzamide

Uniqueness

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of both a chloro group and a piperazine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-21-9-11-22(12-10-21)17-8-3-2-7-16(17)20-18(23)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLJCWGLDINPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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